![molecular formula C10H21N3O B13297141 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea involves several steps. One common method includes the reaction of tert-butyl isocyanate with 1-aminocyclobutylmethanol under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea undergoes various chemical reactions, including:
Scientific Research Applications
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea can be compared with other similar compounds, such as:
tert-Butyl ((1-aminocyclobutyl)methyl)carbamate: This compound has a similar structure but differs in its functional groups and reactivity.
1-[(1-Aminocyclobutyl)methyl]-3-tert-butylcarbamate: Another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(1-aminocyclobutyl)methyl]-3-tert-butylurea |
InChI |
InChI=1S/C10H21N3O/c1-9(2,3)13-8(14)12-7-10(11)5-4-6-10/h4-7,11H2,1-3H3,(H2,12,13,14) |
InChI Key |
JJGYETNMLDXBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


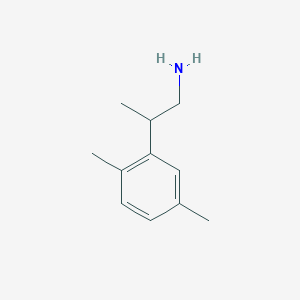
![9-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13297076.png)
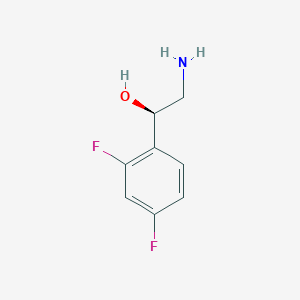
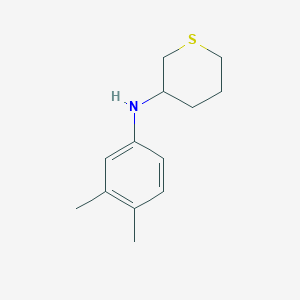
![(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13297085.png)
![N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13297097.png)
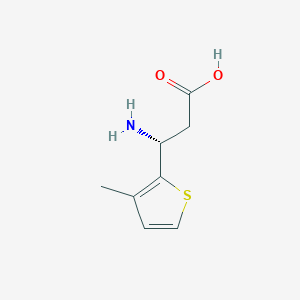
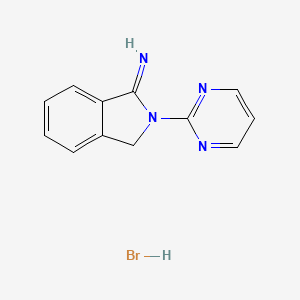
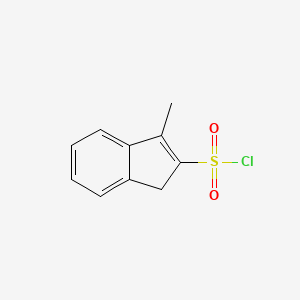

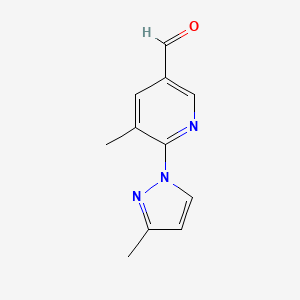
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid](/img/structure/B13297124.png)

amine](/img/structure/B13297143.png)
